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molecular formula C8H6N2O B1359955 4-Cyanobenzamide CAS No. 3034-34-2

4-Cyanobenzamide

Cat. No. B1359955
M. Wt: 146.15 g/mol
InChI Key: FUKWTMJZHKZKFA-UHFFFAOYSA-N
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Patent
US07118898B1

Procedure details

The nitrile hydratase activity was measured as follows. The cells (about 1 g by wet mass) were added to a reaction solution obtained by suspending from 1 to 10 mass % of terephthalonitrile (TPN) as a substrate in 10 ml of 20 mM phosphate buffer solution (pH: 7.0) and reacted at 30° C. while shaking, and the p-cyanobenzoic acid amide produced in the reaction solution was quantitated by HPLC at fixed intervals. The solid matter was removed from the reaction solution by centrifugation, and the supernatant 100-fold diluted with the eluant was used as the HPLC sample. The amidase activity was measured by using p-cyanobenzamide or benzamide serving as a substrate, performing the reaction under the same conditions as above, and determining the generated p-cyanobenzoic acid or benzoic acid by HPLC.
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.P([O-])([O-])([O-])=[O:12]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:1]([NH2:10])=[O:12])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
while shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cells (about 1 g by wet mass) were added to a reaction solution
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
reacted at 30° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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